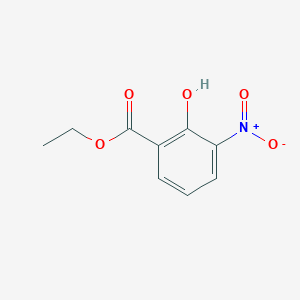

Ethyl 2-hydroxy-3-nitrobenzoate

Overview

Description

Synthesis Analysis

The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The structure of the synthesized compound is verified using single-crystal X-ray diffraction techniques .

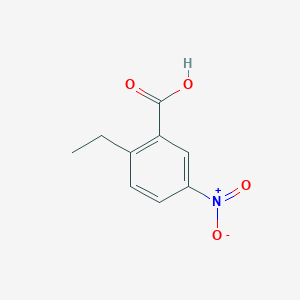

Molecular Structure Analysis

The molecular structure of ethyl 2-hydroxy-3-nitrobenzoate consists of a benzene ring with an attached nitro group (-NO2) at position 3 and a hydroxy group (-OH) at position 2. The ester linkage connects the benzene ring to the ethyl group. The compound’s geometry, bond lengths, and angles are determined through computational quantum chemical calculations. The crystal packing is stabilized by noncovalent interactions, including N-H···O and C-H···O hydrogen bonding, as well as weak C-H···π interactions .

Scientific Research Applications

1. Chemical Reactivity and Interaction Studies

Ethyl 2-hydroxy-3-nitrobenzoate's chemical properties and reactivity, particularly concerning its nitro group, have been studied extensively. Iskander, Tewfik, and Wasif (1966) observed that a nitro group in different positions on ethyl benzoate affects the rates of alkaline hydrolysis, with the position of the group significantly influencing the reaction rate due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

2. Molecular Structure and Crystallography

Investigations into the molecular structure of compounds similar to this compound have been conducted. For example, Sonar, Venkatraj, Parkin, and Crooks (2007) studied the crystalline structure of benzyl 2,6-dihydroxy-3-nitrobenzoate, focusing on aspects like the coplanarity of the nitro group with the benzene ring and intra- and intermolecular hydrogen bonds, which are relevant to understanding similar compounds (Sonar et al., 2007).

3. Synthesis and Optimization

The synthesis processes involving compounds related to this compound have been explored. Yin Dulin (2007) described the synthesis of a compound similar to this compound, focusing on the optimization of reaction conditions and the resulting yield and purity, which provides insights into similar synthesis processes (Yin Dulin, 2007).

4. Electrosynthesis and Electrochemical Behavior

The electrochemical behavior of compounds structurally related to this compound has been analyzed. Mikhal’chenko, Leonova, Romanova, Ugrak, and Gultyai (2007) investigated the electroreduction of a compound similar to this compound, which can offer insights into the electrochemical properties of related compounds (Mikhal’chenko et al., 2007).

5. Nonlinear Optical Properties

The nonlinear optical properties of compounds like this compound have been a subject of research. Vijayakumar, Sudheesh, Sharafudeen, and Chandrasekharan (2011) explored the third-order nonlinear optical properties of a charge-transfer organic compound similar to this compound, using techniques like Degenerate Four Wave Mixing, which is crucial for understanding the optical behavior of similar materials (Vijayakumar et al., 2011).

Properties

IUPAC Name |

ethyl 2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVQYWYUMIQBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

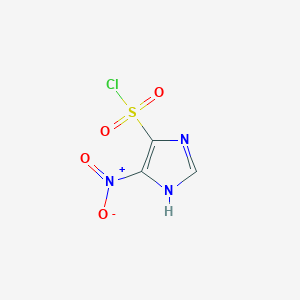

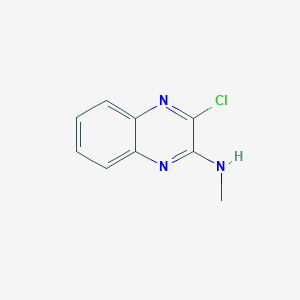

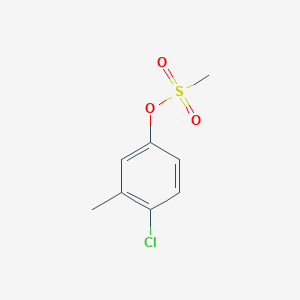

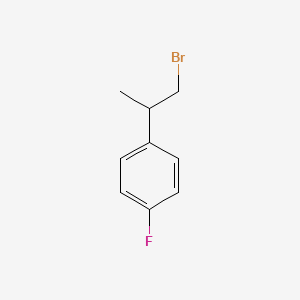

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

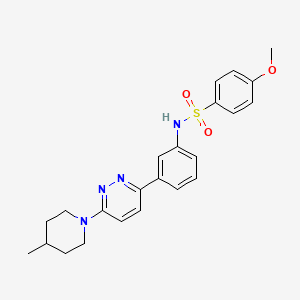

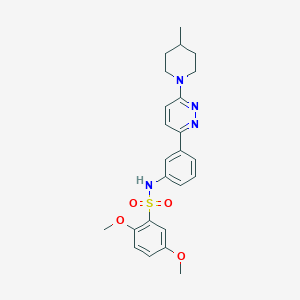

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300894.png)

![4-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300913.png)

![3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3300975.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3300979.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3300986.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3300990.png)